4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-, dihydrochloride
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Overview
Description
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-, dihydrochloride is a compound belonging to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities, including antitumor, antibacterial, and antiviral properties. This specific compound has been studied for its potential use in cancer treatment due to its ability to intercalate into DNA and inhibit topoisomerase enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-, dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with acridine, which is a tricyclic aromatic compound.
Nitration: Acridine is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Carboxylation: The amino group is then carboxylated to form the carboxamide derivative.
Dimethylaminoethylation: The carboxamide derivative is then reacted with 2-(dimethylamino)ethyl chloride to introduce the dimethylaminoethyl group.
Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure the final product’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: N-oxides of the compound.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted acridine derivatives.
Scientific Research Applications
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Studied for its ability to intercalate into DNA and inhibit topoisomerase enzymes, making it a potential anticancer agent.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new drugs and as a chemical intermediate in the synthesis of other biologically active compounds
Mechanism of Action
The compound exerts its effects primarily through DNA intercalation and inhibition of topoisomerase enzymes. By intercalating into DNA, it disrupts the normal function of the DNA molecule, leading to the inhibition of DNA replication and transcription. This action is particularly effective against rapidly dividing cancer cells. The compound also inhibits topoisomerase II, an enzyme crucial for DNA replication and repair, further contributing to its antitumor activity .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA)
- 9-amino-DACA
- 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide
Uniqueness
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-, dihydrochloride is unique due to its specific substitution pattern, which enhances its DNA intercalation ability and topoisomerase inhibition. Compared to similar compounds, it shows a higher degree of antitumor activity and better pharmacokinetic properties, making it a promising candidate for further development in cancer therapy .
Properties
CAS No. |
89459-02-9 |
---|---|
Molecular Formula |
C18H22Cl2N4O |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
9-amino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C18H20N4O.2ClH/c1-22(2)11-10-20-18(23)14-8-5-7-13-16(19)12-6-3-4-9-15(12)21-17(13)14;;/h3-9H,10-11H2,1-2H3,(H2,19,21)(H,20,23);2*1H |
InChI Key |
AZVUMZINIXQUTO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)N.Cl.Cl |
Related CAS |
89459-43-8 (Parent) |
Origin of Product |
United States |
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